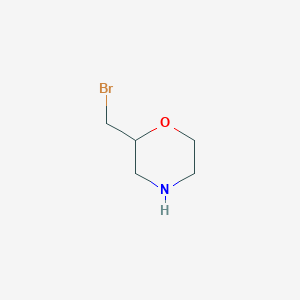

2-(Bromomethyl)morpholine

Description

Significance of the Morpholine (B109124) Scaffold in Heterocyclic Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds and approved drugs. dntb.gov.uabohrium.com Its significance stems from several key properties that enhance the developability of drug candidates. The morpholine moiety can improve the pharmacokinetic profile of a molecule, including its solubility, metabolic stability, and bioavailability. thieme-connect.com The presence of both a hydrogen bond acceptor (the oxygen atom) and a hydrogen bond donor/acceptor (the nitrogen atom, depending on its substitution) allows for favorable interactions with biological targets. thieme-connect.com

The morpholine ring is often used as a bioisosteric replacement for other cyclic amines like piperidine (B6355638) or piperazine (B1678402) to fine-tune a compound's basicity and lipophilicity. thieme-connect.com This structural modification can lead to improved efficacy and reduced side effects. Consequently, the morpholine scaffold is an integral part of numerous drugs with a wide range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antihypertensive agents. jchemrev.comresearchgate.net Researchers continue to explore the synthesis of novel morpholine derivatives to develop new therapeutic agents. dntb.gov.uabohrium.com The versatility of the morpholine ring ensures its continued importance in the landscape of heterocyclic chemistry and drug discovery. jchemrev.comresearchgate.net

Strategic Importance of the Bromomethyl Moiety as a Synthetic Handle

The bromomethyl group (-CH₂Br) attached to the morpholine scaffold is a key feature that makes 2-(Bromomethyl)morpholine a valuable synthetic intermediate. This group functions as a reactive "handle" that allows for the straightforward introduction of the morpholine unit into a larger molecular framework. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. cymitquimica.com

This reactivity allows chemists to perform a variety of chemical transformations. For instance, the bromomethyl group can react with amines, alcohols, thiols, and other nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. nih.gov This versatility is crucial for building molecular diversity and synthesizing libraries of compounds for biological screening. The ability to easily form carbon-carbon bonds, for example through Suzuki-Miyaura cross-coupling reactions, further expands the synthetic utility of bromomethyl-substituted scaffolds. nih.gov The strategic placement of this reactive moiety on the morpholine ring provides a reliable method for constructing complex molecules with potential applications in materials science and medicinal chemistry. nih.govrsc.org

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and its derivatives has primarily focused on its application as a building block in the synthesis of novel organic compounds with potential biological activities. Investigations have explored its use in creating a diverse range of molecules.

One major research trajectory involves the use of N-protected derivatives of this compound, such as the N-Boc (tert-butyloxycarbonyl) protected form, in multi-step syntheses. sigmaaldrich.comachemblock.com The Boc protecting group allows for controlled reactions at the bromomethyl position without interference from the morpholine nitrogen. This has been instrumental in the synthesis of chiral morpholine derivatives, which are important for studying stereochemistry in biological systems. semanticscholar.org

Another area of research focuses on the diastereoselective synthesis of substituted morpholines starting from precursors that lead to the formation of the this compound core. For example, the electrophile-induced ring closure of certain aziridines can produce cis-3,5-di(bromomethyl)morpholine derivatives. acs.org These disubstituted morpholines can then be further modified to create complex bicyclic structures. acs.org

Furthermore, research has been directed towards synthesizing various derivatives by reacting the bromomethyl group with different nucleophiles to explore their potential as therapeutic agents. This includes the synthesis of morpholine-derived thiazoles as potential enzyme inhibitors and the creation of compounds with potential cytotoxic activities against cancer cell lines. nih.govchemrevlett.com The versatility of this compound continues to make it a subject of interest for the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1601949-73-8 | C₅H₁₀BrNO | 180.04 |

| (S)-2-(Bromomethyl)morpholine | 2291056-28-3 | C₅H₁₀BrNO | 180.04 |

| This compound hydrobromide | 1803588-05-7 | C₅H₁₁Br₂NO | 260.96 |

| tert-Butyl this compound-4-carboxylate (4-Boc-2-(bromomethyl)morpholine) | 765914-78-1 | C₁₀H₁₈BrNO₃ | 280.16 |

| (S)-tert-Butyl this compound-4-carboxylate | 919286-71-8 | C₁₀H₁₈BrNO₃ | 280.16 |

| (R)-tert-Butyl this compound-4-carboxylate | 919286-58-1 | C₁₀H₁₈BrNO₃ | 280.16 |

| 4-Benzyl-2-(bromomethyl)morpholine | 306935-00-2 | C₁₂H₁₆BrNO | 270.17 |

| 2-(Bromomethyl)-4-(4-chlorobenzoyl)morpholine | Not Available | C₁₂H₁₃BrClNO₂ | 318.6 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSJVTJYARPZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromomethyl Morpholine and Its Analogs

Stereoselective and Enantioselective Approaches

Diastereoselective Synthesis via Electrophile-Induced Ring Closure

An established method for the synthesis of chiral morpholines involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. The use of bromine as an electrophile facilitates the cyclization process, leading to the formation of bromomethyl-substituted morpholines. For instance, the reaction of optically pure N-allyl-β-aminoalcohols can yield chiral (2R, 5S) and (2S, 5R) morpholines. The diastereoselectivity of this reaction can be influenced by the reaction time and the electronic nature of the substituents on the starting material. Shorter reaction times can lead to higher diastereomeric excess. For example, quenching the reaction after 5 minutes can result in 100% diastereomeric excess (de), while allowing the reaction to proceed to completion may yield a mixture of diastereomers. Furthermore, electron-donating groups on the C-2 aryl moiety of the starting material can accelerate the reaction.

A related approach involves the reaction of aziridine-containing allyl ethers with bromine, which results in the formation of 3,5-bis(bromomethyl)morpholines researchgate.net.

SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols

A highly regio- and stereoselective strategy for the synthesis of a variety of substituted nonracemic morpholines and their homologues has been developed. organic-chemistry.org This method proceeds via an S(N)2-type ring opening of activated aziridines and azetidines with suitable halogenated alcohols in the presence of a Lewis acid. organic-chemistry.org The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular ring closure to afford the desired morpholine (B109124) derivative. organic-chemistry.org This approach is notable for its high yields and enantioselectivity.

The mechanism involves the coordination of the Lewis acid to the nitrogen of the aziridine (B145994) or azetidine, which activates the ring for nucleophilic attack by the haloalcohol in an S(N)2 fashion. researchgate.net This ensures the inversion of stereochemistry at the carbon center undergoing attack, thus allowing for a high degree of stereocontrol. A variety of activating groups on the aziridine nitrogen, such as sulfonyl groups, are effective in promoting this transformation.

Palladium-Catalyzed Hydroamination for Stereoselective Morpholine Synthesis

Palladium-catalyzed hydroamination has emerged as a key strategy for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. chemrxiv.org This methodology often starts from carbamate-protected aziridines, which are selectively attacked at the more substituted position by unsaturated alcohol nucleophiles in the presence of Lewis acid catalysts. chemrxiv.org The subsequent palladium-catalyzed hydroamination of the resulting aminoalkene proceeds with high diastereoselectivity, typically yielding the morpholine as a single diastereomer in excellent yield. chemrxiv.org

The success of this hydroamination is often dependent on the choice of ligand on the palladium catalyst. Tridentate ligands are known to be effective in preventing β-hydride elimination, a common side reaction in such transformations. This convergent and high-yielding approach allows for the use of a variety of alkyl and aryl substituted aziridines as starting materials.

Chiral Hypervalent Iodine-Mediated Bromocyclisation

The use of chiral hypervalent iodine reagents offers a metal-free approach to the synthesis of chiral morpholines. Specifically, the bromocyclisation of allylamino alcohols can be mediated by an amino acid-derived chiral hypervalent iodine(III) reagent in the presence of potassium bromide (KBr) and sodium acetate (B1210297) (NaOAc). This method has been successfully employed to synthesize a range of chiral 2,3,6-trisubstituted bromomethylmorpholines in excellent yields and with varying degrees of diastereoselectivity.

Functionalization and Derivatization Strategies

Bromination at Specific Ring Positions

While direct bromination of the morpholine ring can be challenging, specific substitution patterns can be achieved through tailored synthetic strategies. One such approach involves the reaction of aziridine-containing allyl ethers with bromine, which leads to the formation of 3,5-bis(bromomethyl)morpholines researchgate.net. This method introduces bromomethyl groups at specific positions during the ring-forming step.

Utilization of Brominated Meldrum's Acid Derivatives as Precursors

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, known for its high acidity and utility as an acylating agent. wikipedia.orgacs.org Its derivatives are employed as precursors for a variety of heterocyclic compounds. Brominated derivatives of Meldrum's acid, such as 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, present a unique opportunity for constructing complex molecular architectures.

While direct synthesis of 2-(bromomethyl)morpholine using a brominated Meldrum's acid derivative is not extensively documented, a plausible synthetic pathway can be proposed based on the known reactivity of these compounds. The general strategy would involve the reaction of a brominated Meldrum's acid derivative with a suitably protected amino alcohol.

Proposed Synthetic Pathway:

Acylation: The synthesis would commence with the acylation of a protected 1,2-amino alcohol, such as N-Boc-ethanolamine, with a brominated acyl Meldrum's acid. This step would form a β-amino ester intermediate after the characteristic ring-opening of the Meldrum's acid moiety.

Reduction: The ketone functionality within the newly formed chain would be selectively reduced to a hydroxyl group.

Cyclization: Intramolecular cyclization, typically under basic conditions or via a Mitsunobu reaction, would then form the morpholine ring.

Functional Group Interconversion: The final step would involve the conversion of the side chain, originating from the brominated portion of the Meldrum's acid derivative, into the desired bromomethyl group. This might involve reduction and subsequent bromination steps.

The utility of Meldrum's acid and its derivatives lies in their ability to act as malonic acid equivalents, facilitating the formation of carbon-carbon bonds under relatively mild conditions. acs.orgclockss.org

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation of N-protected amino alcohol | Brominated Acyl Meldrum's Acid, N-Boc-ethanolamine | β-Keto ester with bromine functionality |

| 2 | Selective ketone reduction | Sodium borohydride (NaBH₄) | Hydroxy ester intermediate |

| 3 | Intramolecular cyclization | Base (e.g., NaH) or Mitsunobu conditions | Protected morpholine-2-one derivative |

| 4 | Reduction and Bromination | LiAlH₄, then PBr₃ or CBr₄/PPh₃ | This compound |

Synthesis from 1,2-Amino Alcohols and Related Compounds

The conversion of 1,2-amino alcohols into morpholines is a more conventional and widely practiced approach. chemrxiv.orgnih.gov This strategy is valued for its directness and the ready availability of a diverse range of chiral amino alcohol starting materials. researchgate.netnih.gov The synthesis of C2-substituted morpholines, such as this compound, from these precursors generally involves a cyclization reaction with a two-carbon electrophile.

Several methodologies have been developed for this transformation:

Reaction with Dihaloethanes: A classical approach involves the N-alkylation of a 1,2-amino alcohol with a 1,2-dihaloethane, followed by an intramolecular Williamson ether synthesis. To achieve the 2-(bromomethyl) substitution, a starting material like 1-aminopropane-2,3-diol would be required, which is then cyclized with an appropriate dielectrophile, followed by manipulation of the hydroxymethyl side chain to a bromomethyl group.

Reductive Amination and Cyclization: An alternative strategy involves the reductive amination of an aldehyde with an amino alcohol. For instance, reacting an amino alcohol with bromoacetaldehyde (or a protected equivalent) would form an intermediate that can subsequently cyclize to form the desired this compound.

From Aziridines: The ring-opening of an activated aziridine with a haloethanol can produce a haloalkoxy amine intermediate, which then undergoes intramolecular cyclization to yield the morpholine ring. beilstein-journals.org This method offers good control over stereochemistry. For example, reacting a suitably protected 2-(hydroxymethyl)aziridine with a bromoethylating agent could be a viable route.

A recent, efficient one-pot protocol involves the use of ethylene sulfate as a two-carbon electrophile for the annulation of 1,2-amino alcohols, which proceeds via selective N-monoalkylation followed by cyclization. nih.govorganic-chemistry.org

| Starting Material | Key Reagents/Method | Description |

|---|---|---|

| 1-Aminopropane-2,3-diol | 1. Protection (N, O) 2. Cyclization (e.g., with a dielectrophile) 3. Deprotection & Functional Group Conversion | Builds the morpholine ring and subsequently converts the C2-hydroxymethyl group to bromomethyl. |

| Ethanolamine | Reaction with epibromohydrin | Directly introduces the core structure, which upon cyclization yields a 2-(hydroxymethyl)morpholine precursor. |

| Protected 2-(hydroxymethyl)aziridine | Ring-opening with a bromo-source followed by cyclization | Provides a stereocontrolled route to the C2-substituted morpholine ring. beilstein-journals.org |

Protecting Group Chemistry in this compound Synthesis

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools to ensure chemoselectivity. wikipedia.orgorganic-chemistry.org They temporarily mask a reactive functional group to prevent it from participating in a reaction, allowing for transformations elsewhere in the molecule. organic-chemistry.org In the context of morpholine synthesis from 1,2-amino alcohols, the amine and hydroxyl groups often require protection.

Amine Protecting Groups: The nucleophilic nature of the amine group necessitates its protection in many synthetic steps. Carbamates are the most common class of protecting groups for amines.

Boc (tert-butyloxycarbonyl): The Boc group is widely used due to its stability under a broad range of conditions, except for strong acids. nih.gov It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is removed with acids like trifluoroacetic acid (TFA). organic-chemistry.org N-Boc protection is crucial when performing reactions on the hydroxyl group of an amino alcohol, such as O-alkylation, to prevent competing N-alkylation. nih.govresearchgate.net

Cbz (Carbobenzyloxy): The Cbz group is another popular choice, introduced using benzyl chloroformate. It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis, a mild reduction method that often preserves other functional groups.

Hydroxyl Protecting Groups: Protecting the hydroxyl group is necessary when reactions targeting the amine are desired, or to prevent its interference in other transformations.

Benzyl (Bn) Ethers: Benzyl ethers are robust and can be introduced under basic (Williamson ether synthesis) or neutral conditions. organic-chemistry.orgnih.govbeilstein-journals.org They are typically cleaved by catalytic hydrogenolysis (e.g., Pd/C, H₂), which simultaneously removes Cbz groups, allowing for strategic deprotection schemes. atlanchimpharma.com

Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are valuable due to the wide range of available reagents with varying steric bulk and reactivity, allowing for selective protection. They are generally stable to basic conditions but are easily cleaved by fluoride ion sources (e.g., TBAF) or acidic conditions.

The selection of an appropriate protecting group strategy, including orthogonal protection where groups can be removed selectively without affecting others, is paramount for the successful synthesis of this compound. organic-chemistry.orgnih.gov

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|---|

| Amine (-NH₂) | tert-butyloxycarbonyl | Boc | (Boc)₂O | Acid (e.g., TFA, HCl) nih.gov |

| Carbobenzyloxy | Cbz | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | |

| Hydroxyl (-OH) | Benzyl | Bn | Benzyl Bromide (BnBr) + Base | Catalytic Hydrogenolysis (H₂, Pd/C) atlanchimpharma.com |

| tert-butyldimethylsilyl | TBDMS | TBDMSCl + Imidazole | Fluoride ion (e.g., TBAF) or Acid |

Chemical Reactivity and Mechanistic Studies of 2 Bromomethyl Morpholine

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary alkyl bromide functionality of the bromomethyl group serves as a potent electrophilic center, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone for the functionalization of the 2-position of the morpholine (B109124) ring, proceeding primarily through an SN2 mechanism.

Intermolecular Nucleophilic Displacements for Functionalization

The displacement of the bromide ion by a wide range of external nucleophiles is a common strategy for introducing new functional groups onto the morpholine scaffold. nih.gov This SN2 reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the inversion of stereochemistry if the carbon is chiral, and the formation of a new carbon-nucleophile bond. The efficiency of these reactions allows for the synthesis of a broad spectrum of 2-substituted morpholine derivatives.

The nucleophilic character of the secondary amine within the morpholine ring itself can compete with external nucleophiles. To achieve selective functionalization at the bromomethyl center, the morpholine nitrogen is often protected with a suitable group, such as a carbamate, prior to the substitution reaction.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-(Aminomethyl)morpholine derivative |

| Thiol | R-SH | 2-(Thioether)morpholine derivative |

| Alcohol/Phenol | R-OH / Ar-OH | 2-(Alkoxymethyl)morpholine derivative |

| Carboxylate | R-COO⁻ | 2-(Acyloxymethyl)morpholine derivative |

| Azide | NaN₃ | 2-(Azidomethyl)morpholine |

These reactions are fundamental in medicinal chemistry for building more complex molecules, where the morpholine ring acts as a key pharmacophore. e3s-conferences.org For instance, the reaction of morpholine with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate (B1210297) demonstrates a similar nucleophilic attack of a nitrogen on an alkyl halide, highlighting the general mechanism. researchgate.net

Intramolecular Cyclizations and Rearrangements

The proximate positioning of the nucleophilic morpholine nitrogen and the electrophilic bromomethyl group in 2-(Bromomethyl)morpholine derivatives allows for intramolecular reactions. When the morpholine nitrogen is unprotected, it can act as an internal nucleophile, attacking the bromomethyl carbon. This intramolecular SN2 reaction can lead to the formation of a bicyclic aziridinium (B1262131) ion intermediate. Such strained three-membered rings are highly reactive and can be opened by other nucleophiles, often leading to rearranged products.

This type of intramolecular cyclization is a known pathway in halo-amine chemistry and is crucial for the formation of various heterocyclic systems. nih.gov For example, the ring opening of activated aziridines by haloalcohols, followed by a base-mediated intramolecular ring closure, is a strategy to synthesize morpholines and their homologues, demonstrating the facility of such intramolecular cyclizations. nih.gov While direct studies on this compound are specific, the principles of intramolecular cyclization involving bromo- and amino- groups are well-established in organic synthesis. nih.gov

Reactions Involving the Morpholine Nitrogen

The secondary amine nitrogen of the morpholine ring is a key functional handle, exhibiting characteristic nucleophilicity and basicity. This allows for a range of derivatization reactions that modify the properties of the molecule.

N-Alkylation and N-Derivatization Reactions

The morpholine nitrogen can be readily alkylated by reacting it with alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net The N-alkylation of morpholine with various alcohols has been studied, demonstrating the versatility of this transformation. researchgate.netresearchgate.net In the context of this compound, intermolecular N-alkylation would compete with the intramolecular cyclization mentioned previously.

Beyond simple alkylation, the nitrogen can undergo a variety of other derivatizations:

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylmorpholines.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylmorpholines.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-arylmorpholines.

These derivatizations are crucial for modulating the electronic and steric properties of the morpholine moiety, which can be important for its application in areas like drug design and organocatalysis. e3s-conferences.org

Table 2: Common N-Derivatization Reactions of the Morpholine Ring

| Reaction Type | Reagent Class | Product Class |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkylmorpholine |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acylmorpholine |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonylmorpholine |

| N-Arylation | Aryl Halide (Ar-X) | N-Arylmorpholine |

Ring Transformations and Scaffolding Modifications

While the morpholine ring is generally stable, it can undergo transformations under specific conditions, allowing for significant alterations to the molecular scaffold.

Morpholine Ring Opening Reactions

The cleavage of the C-O or C-N bonds within the morpholine ring requires specific and often energetic conditions. One documented method involves the oxidative ring-opening of N-arylmorpholine derivatives. google.com A visible-light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond between the nitrogen- and oxygen-substituted carbons has been developed. google.com This reaction utilizes visible light as an energy source and molecular oxygen as the terminal oxidant, avoiding the need for harsh reagents or transition metals. google.com

The reaction proceeds by dissolving the morpholine derivative, a photocatalyst, and an additive in an organic solvent under an oxygen atmosphere and irradiating with light. google.com This method provides a mild pathway to cleave the morpholine ring, yielding functionalized amino alcohol derivatives. For example, the oxidative cleavage of N-aryl-2-substituted morpholines can yield products like 2-(N-arylformamido)ethyl formate (B1220265) derivatives. google.com

Table 3: Substrates for Oxidative Ring-Opening of Morpholine Derivatives

| Starting Morpholine Derivative (Substrate) | Product | Yield (%) |

| 4-(3-chlorophenyl)morpholine | 2-(N-(3-chlorophenyl)formamido)ethyl formate | 56 |

| General Structure: N-Aryl Morpholine | Corresponding formamidoethyl formate | up to 83 |

Data sourced from patent CN113072460B, which describes the process for a variety of substrates. google.com

This transformation highlights a modern approach to modifying the morpholine scaffold, turning a stable heterocyclic ring into a linear, functionalized structure.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The formation of new carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable tools for their versatility and functional group tolerance. mdpi.commdpi.com While direct studies on the Suzuki-Miyaura cross-coupling of this compound are not extensively detailed in the provided literature, the reactivity of similar benzylic and heterocyclic halides provides a strong basis for understanding its potential in such transformations. nih.govorganic-chemistry.org

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. illinois.edu

In the context of this compound, the C-Br bond at the exocyclic methylene (B1212753) group would be the site of reactivity. The general mechanism can be outlined as follows:

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of this compound to form an organopalladium(II) intermediate. The susceptibility of the C-Br bond to this step is a key factor in the reaction's success. illinois.edu

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) center, displacing the halide. This step forms a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The reactivity of benzylic halides in Suzuki-Miyaura cross-coupling has been well-established, demonstrating the feasibility of coupling sp³-hybridized carbons. nih.govorganic-chemistry.org For instance, the cross-coupling of benzylic phosphates with arylboronic acids using a palladium(II) acetate and triphenylphosphine (B44618) catalytic system has been shown to be effective. organic-chemistry.org Given the structural similarity of this compound to a substituted benzylic halide (with the morpholine ring influencing the electronic environment of the C-Br bond), it is reasonable to expect it to undergo similar palladium-catalyzed cross-coupling reactions.

A hypothetical Suzuki-Miyaura reaction involving this compound and an arylboronic acid is depicted below:

Scheme 1: Hypothetical Suzuki-Miyaura Coupling of this compound

The success and efficiency of this reaction would likely depend on several factors, including the choice of palladium catalyst, ligands, base, and solvent. The table below outlines potential conditions based on analogous reactions reported in the literature for similar substrates.

| Parameter | Potential Options | Rationale |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Commonly used and effective for cross-coupling of benzylic halides. organic-chemistry.org |

| Ligand | PPh₃, Buchwald-type phosphines | Triphenylphosphine is a standard ligand; more specialized ligands may be needed to enhance reactivity and yield. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the activation of the boronic acid in the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF | The choice of solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates. |

While direct experimental data for this compound in Suzuki-Miyaura reactions is not available in the provided search results, the extensive precedent with structurally related compounds strongly suggests its viability as a substrate for C-C bond formation via this powerful methodology.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent is a critical parameter in chemical reactions, often influencing reaction rates, yields, and even the distribution of products by stabilizing or destabilizing transition states and intermediates. libretexts.orgchemistrysteps.comnih.gov For a substrate like this compound, which possesses multiple reactive sites and the potential for rearrangement, the solvent can play a pivotal role in directing the reaction toward a desired pathway.

A compelling illustration of solvent-controlled selectivity can be found in the study of 2-bromomethyl-2-methylaziridines, a system analogous to this compound. nih.govacs.org In this research, the reaction of 2-bromomethyl-2-methylaziridines with various nucleophiles in different solvents led to the selective formation of either functionalized aziridines or azetidines. nih.govacs.org

In Dimethylformamide (DMF): The reaction proceeds primarily through a direct SN2 displacement of the bromide ion by the nucleophile. DMF, a polar aprotic solvent, is known to favor SN2 reactions by solvating the cation while leaving the nucleophile relatively "naked" and more reactive. chemistrysteps.com This leads to the formation of the corresponding substituted aziridine (B145994) with the retention of the three-membered ring.

In Acetonitrile (MeCN): A different reaction pathway is observed. Acetonitrile, while also a polar aprotic solvent, appears to favor an intramolecular rearrangement. In this solvent, the reaction is believed to proceed through the formation of a bicyclic aziridinium intermediate, which is then attacked by the nucleophile at the less hindered carbon, leading to ring expansion and the formation of a substituted azetidine. nih.govacs.org

This solvent-dependent behavior can be extrapolated to predict the reactivity of this compound. The morpholine nitrogen, being a tertiary amine, could potentially participate in an intramolecular reaction, similar to the aziridine nitrogen.

Scheme 2: Potential Solvent-Dependent Reaction Pathways for this compound

The table below summarizes the expected outcomes based on the analogy with the aziridine system.

| Solvent | Proposed Dominant Pathway | Expected Product | Rationale |

| Dimethylformamide (DMF) | SN2 Nucleophilic Substitution | 2-(Nucleophilomethyl)morpholine | DMF favors direct displacement of the bromide by the nucleophile. |

| Acetonitrile (MeCN) | Intramolecular Rearrangement | Substituted Piperazine (B1678402) Derivative | Acetonitrile may promote the formation of a bicyclic intermediate, leading to ring expansion. |

Furthermore, the nature of the solvent can influence the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions. chemistrysteps.com Polar protic solvents, for example, can stabilize carbocation intermediates, potentially favoring SN1 or E1 pathways, while also solvating nucleophiles through hydrogen bonding, which can decrease their nucleophilicity and favor elimination over substitution. libretexts.orglibretexts.org In contrast, polar aprotic solvents generally enhance the reactivity of nucleophiles, favoring SN2 reactions. chemistrysteps.com

Spectroscopic studies on morpholine and its complexes have also shown that solvent polarity can affect the electronic absorption spectra, indicating solute-solvent interactions that stabilize either the ground or excited states. researchgate.neteurjchem.com These fundamental interactions underpin the macroscopic effects of solvents on reaction outcomes.

Applications in Advanced Organic Synthesis and Scaffold Development

2-(Bromomethyl)morpholine as a Versatile Building Block for Complex Molecules

The utility of this compound in organic synthesis is primarily centered on its reactive bromomethyl group, which allows for the facile introduction of the morpholine (B109124) scaffold into larger, more complex molecules. This reactivity makes it an essential tool for medicinal chemists and synthetic chemists aiming to explore novel chemical space.

This compound serves as a key electrophile in nucleophilic substitution reactions to generate a wide array of C-substituted morpholine derivatives. The carbon-bromine bond is readily displaced by various nucleophiles, enabling the attachment of diverse functional groups at the 2-position of the morpholine ring. This strategy is fundamental in building molecules where the morpholine moiety is intended to modulate properties such as solubility, metabolic stability, or target binding. Synthetic strategies often involve the reaction of aziridines with halogenated alcohols or palladium-catalyzed carboamination reactions to produce various substituted morpholines. nih.govbeilstein-journals.org

Table 1: Examples of Synthetic Transformations Using Halomethyl-Morpholine Analogs

| Nucleophile | Resulting Linkage | Example Product Class |

|---|---|---|

| Alcohols/Phenols | Ether | 2-(Alkoxymethyl)morpholines |

| Amines | Amine | 2-(Aminomethyl)morpholines |

| Thiols | Thioether | 2-(Thiomethyl)morpholines |

This table illustrates the general reactivity of the halomethyl group, which is analogous for both bromo- and chloro-derivatives, to form various substituted morpholine products.

The ability to easily generate numerous analogs from a common starting material is crucial for the systematic exploration of structure-activity relationships (SAR). researchgate.netnih.gov 2-(Halomethyl)morpholine derivatives are ideal scaffolds for this purpose. By reacting the halomethyl intermediate with a collection of different nucleophiles, chemists can rapidly assemble a chemical library where the core morpholine structure is constant, but the substituent at the 2-position is varied. chemrxiv.orgnih.gov

Screening these libraries against biological targets allows researchers to identify which chemical features enhance potency or selectivity. researchgate.nete3s-conferences.org This systematic approach provides actionable SAR data, guiding the design of next-generation compounds with improved therapeutic profiles. nih.govnih.gov The development of sp³-rich molecular scaffolds, for instance, is an important starting point for creating these compound screening libraries for drug discovery. chemrxiv.org

Use in Heterocyclic Synthesis beyond the Morpholine Core

While excellent for elaborating the morpholine scaffold itself, the reactivity of 2-(halomethyl)morpholine intermediates can also be harnessed to construct more complex heterocyclic systems where the original morpholine ring is just one component of a larger, often polycyclic, structure.

A notable application of 2-(halomethyl)morpholine intermediates is in the synthesis of complex spiroacetal scaffolds. acs.org In a multi-step sequence, a 2-chloromethyl-substituted morpholine can be synthesized from readily available materials like epichlorohydrin and β-aminoalcohols. acs.org This intermediate undergoes a base-mediated dehydrochlorination to form an exocyclic enol ether. chemrxiv.orgacs.org This reactive alkene is then used to construct a second heterocyclic ring, leading to the formation of a bis-morpholine spiroacetal framework. acs.org This methodology is scalable and allows for the creation of conformationally well-defined, sp³-rich scaffolds that are valuable for drug discovery programs. chemrxiv.orgacs.org

Furthermore, this synthetic strategy can be adapted to produce related heterocyclic systems. By substituting one of the morpholine rings with a 1,4-oxazepane, chemists can generate 6,7- and 7,7-spiroacetal analogues, which are structures that remain largely unexplored in medicinal chemistry. chemrxiv.orgacs.org

The synthesis of morpholine-2,5-diones, which are important cyclic monomers for producing biodegradable polymers called polydepsipeptides, typically proceeds through different synthetic routes. nih.govresearchgate.net Common methods involve the cyclization of N-(α-haloacyl)-α-amino acid salts or the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. utwente.nlresearchgate.net These pathways generally start from amino acids and α-hydroxy or α-halogeno acids. nih.govresearchgate.net The literature does not prominently feature this compound as a direct precursor for the synthesis of morpholine-2,5-diones. The construction of the dione ring system relies on building the cycle from acyclic amino acid and hydroxy acid-derived precursors rather than modifying a pre-existing morpholine ring. nih.govutwente.nl

Current synthetic literature does not indicate a significant role for this compound as an intermediate in the direct synthesis of cyclooctyne rings. Instead, the relationship between these two classes of molecules is often inverted. For example, cyclooctyne-functionalized alcohols have been used as initiators for the ring-opening polymerization of morpholine-2,5-diones. nih.govnih.gov In these cases, the cyclooctyne moiety is pre-installed on the initiator and becomes an end-group on the resulting polymer, which can then be used for "click chemistry" reactions. nih.govnih.gov There is no established, widely reported pathway where the this compound scaffold is used as a foundational building block to construct a cyclooctyne ring.

Catalytic and Auxiliary Roles of Morpholine Derivatives in Organic Reactions

The rigid, chair-like conformation of the morpholine ring, combined with the electronic properties of its integrated ether and amine functionalities, makes it a compelling scaffold for the design of catalysts and chiral auxiliaries in organic synthesis. researchgate.net While the inherent basicity of the nitrogen atom allows it to participate in a variety of catalytic cycles, the stereochemical information that can be installed on the ring's carbon atoms enables its use in asymmetric transformations. Morpholine derivatives have been successfully employed as organocatalysts and as directing groups to control stereoselectivity in a range of chemical reactions. researchgate.netresearchgate.net

The utility of the morpholine scaffold in catalysis is often associated with its ability to form key intermediates like enamines. However, the reactivity of simple morpholine-enamines can be limited. The presence of the ring's oxygen atom and the pronounced pyramidalization of the nitrogen can decrease the nucleophilicity of the corresponding enamine, making the selection and design of efficient morpholine-based organocatalysts a significant challenge. frontiersin.org Despite these hurdles, targeted synthetic modifications have led to the development of highly effective morpholine catalysts.

Detailed Research Findings

Recent research has focused on overcoming the inherent limitations of the morpholine ring in catalysis. One successful approach involves the synthesis of β-morpholine amino acids, which have been demonstrated as highly efficient organocatalysts in reactions such as the 1,4-addition (Michael reaction) of aldehydes to nitroolefins. frontiersin.org These specialized catalysts, even at low loadings (e.g., 1 mol%), can promote reactions that yield products with excellent diastereoselectivity and high enantioselectivity. frontiersin.org

In a key study, a series of β-morpholine amino acid catalysts were synthesized and evaluated. The catalyst designated as Catalyst I in the study, featuring specific stereochemistry and substitution patterns, showed a remarkable ability to control the outcome of the Michael addition between butyraldehyde and trans-β-nitrostyrene. frontiersin.org This catalyst not only achieved quantitative conversion of the reactants but did so with high diastereomeric excess (d.e.) and enantiomeric excess (e.e.), underscoring the potential of thoughtfully designed morpholine derivatives in asymmetric catalysis. The crucial role of the carboxylic acid group on the catalyst was demonstrated by the complete lack of product formation when it was capped as a methyl ester, highlighting its essential function in the catalytic cycle. frontiersin.org

The application of morpholine derivatives also extends to their use as chiral auxiliaries, where a morpholine-based structure is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netresearchgate.net Although specific examples detailing this compound as a recyclable auxiliary are not prominent, its role as a chiral building block implies its utility in constructing enantiomerically pure molecules, a foundational concept of asymmetric synthesis. bldpharm.com

Furthermore, morpholine derivatives serve as ligands in metal-catalyzed reactions. Their ability to coordinate with metal centers can influence the reactivity and selectivity of the metallic catalyst in processes like Buchwald-Hartwig amination and Heck cross-coupling reactions. researchgate.net

The table below summarizes the performance of a novel β-morpholine amino acid catalyst in the Michael addition reaction, illustrating its efficacy under various conditions. frontiersin.org

Table 1: Performance of a β-Morpholine Amino Acid Catalyst in the Michael Addition of Butyraldehyde to trans-β-Nitrostyrene frontiersin.org

| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | d.r. (syn/anti) | e.e. (syn) (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1 | Toluene | 40 | 12 | >99 | 91:9 | 74 |

| 2 | 1 | CH2Cl2 | 40 | 12 | >99 | 90:10 | 70 |

| 3 | 1 | THF | 40 | 12 | >99 | 93:7 | 78 |

| 4 | 1 | MeOH | 40 | 12 | >99 | 95:5 | 80 |

| 5 | 1 | i-PrOH | 40 | 12 | >99 | 96:4 | 85 |

| 6 | 1 | i-PrOH | 25 | 24 | >99 | 96:4 | 90 |

Spectroscopic and Advanced Analytical Characterization

Comprehensive Structural Elucidation Techniques

Structural elucidation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique offers unique insights into the molecular framework. While detailed experimental spectra for 2-(Bromomethyl)morpholine are not extensively documented in peer-reviewed literature, its expected spectroscopic characteristics can be accurately predicted based on the well-established behavior of the morpholine (B109124) scaffold and related 2-substituted derivatives. epa.govuni.lu

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in this compound. Analysis of ¹H and ¹³C spectra, along with two-dimensional techniques like COSY and HSQC, allows for unambiguous assignment of all proton and carbon signals. chemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring, the methine proton at the C2 position, and the methylene (B1212753) protons of the bromomethyl group. The morpholine ring protons typically appear as complex multiplets due to axial and equatorial environments. The protons on carbons adjacent to the oxygen (H3, H5) are expected in the δ 3.6-3.9 ppm range, while protons adjacent to the nitrogen (H6) appear further upfield, around δ 2.7-2.9 ppm. The C2 proton (H2) would likely appear as a multiplet around δ 3.0-3.3 ppm, coupled to both the C3 protons and the bromomethyl protons. The diastereotopic protons of the bromomethyl group (-CH₂Br) are expected to show a signal around δ 3.4-3.6 ppm.

¹³C NMR: The carbon spectrum would display five unique signals. The carbons adjacent to the oxygen (C3, C5) are expected to resonate around δ 67-70 ppm. The carbon adjacent to the nitrogen (C6) would be found further upfield at approximately δ 46-50 ppm. The C2 carbon, being substituted, would appear in the δ 55-60 ppm range, and the bromomethyl carbon (-CH₂Br) would be significantly shifted by the bromine atom to δ 30-35 ppm.

2D NMR (COSY and HSQC):

COSY (Correlation Spectroscopy) would be instrumental in confirming the connectivity. Cross-peaks would be observed between the H2 proton and the protons of the bromomethyl group, as well as between H2 and the H3 protons. Similarly, correlations would link the H5 and H6 protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates each proton signal to its directly attached carbon atom. This technique would definitively link the proton assignments to the carbon skeleton, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 / C2 | ~ 3.0 - 3.3 (m) | ~ 55 - 60 |

| H3 / C3 | ~ 3.6 - 3.9 (m) | ~ 67 - 70 |

| H5 / C5 | ~ 3.6 - 3.9 (m) | ~ 67 - 70 |

| H6 / C6 | ~ 2.7 - 2.9 (m) | ~ 46 - 50 |

| -CH₂Br | ~ 3.4 - 3.6 (d) | ~ 30 - 35 |

| N-H | Variable, broad | N/A |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₁₀BrNO), HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula.

The key feature in the mass spectrum of a bromo-compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). Therefore, the mass spectrum of this compound is expected to exhibit two molecular ion peaks of almost identical intensity, [M]⁺ and [M+2]⁺.

Expected Fragmentation:

Molecular Ion (M⁺): Peaks corresponding to the masses of C₅H₁₀⁷⁹BrNO and C₅H₁₀⁸¹BrNO.

Loss of Bromine: A significant fragment resulting from the cleavage of the C-Br bond, leading to an ion at [M-Br]⁺.

Loss of Bromomethyl Group: Fragmentation involving the loss of the entire bromomethyl radical (•CH₂Br) would yield a fragment corresponding to the morpholine-2-yl cation.

Ring Cleavage: Further fragmentation would involve the characteristic cleavage of the morpholine ring.

HRMS would distinguish the exact mass of C₅H₁₀BrNO from other potential formulas with the same nominal mass, providing unequivocal confirmation of the elemental composition. docbrown.inforesearchgate.net

Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display characteristic bands for the amine, ether, and alkyl bromide functionalities.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3500 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| N-H | Bending | 1590 - 1650 | Medium |

| C-O-C (Ether) | Asymmetric Stretching | 1070 - 1150 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

| C-Br (Alkyl Bromide) | Stretching | 500 - 600 | Strong |

The strong absorption band for the C-O-C ether stretch is a hallmark of the morpholine ring. The presence of a medium-intensity band in the 3300-3500 cm⁻¹ region would confirm the secondary amine (N-H) group, while a strong band in the fingerprint region around 500-600 cm⁻¹ would be indicative of the C-Br bond. google.com

Advanced Spectroscopic Studies

Beyond primary structure elucidation, advanced techniques are employed to investigate the three-dimensional arrangement and dynamic conformational behavior of the molecule.

The six-membered morpholine ring is not planar and, like cyclohexane, exists predominantly in a chair conformation. This ring can undergo a "ring flip" or inversion, converting one chair conformer into another. In substituted morpholines, this inversion occurs at a rate that can be studied by dynamic NMR (DNMR) spectroscopy.

For this compound, two chair conformers are possible: one with the bromomethyl group in an axial position and one with it in an equatorial position. Due to steric hindrance, the conformer with the bulky bromomethyl group in the more spacious equatorial position is expected to be significantly more stable and thus more populated at equilibrium.

DNMR experiments, conducted at variable temperatures, can be used to determine the energy barrier (Gibbs free energy of activation, ΔG‡) for the chair-to-chair interconversion. At low temperatures (the slow-exchange regime), signals for both the axial and equatorial protons of the less stable conformer might be observable. As the temperature increases, the rate of ring inversion increases, causing these distinct signals to broaden, coalesce, and finally sharpen into time-averaged signals at higher temperatures (the fast-exchange regime). Analysis of the coalescence temperature and the chemical shift differences allows for the calculation of the energy barrier to inversion. bldpharm.comepa.gov

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific Crystallographic Information File (CIF) for this compound has not been identified in open-access databases, the crystal structures of numerous other morpholine derivatives have been extensively studied. smolecule.com

These studies consistently show that the morpholine ring adopts a chair conformation in the crystal lattice. It is therefore expected that this compound would also crystallize with its heterocyclic ring in a chair conformation. To minimize steric strain and achieve a more stable packing arrangement in the crystal, the bromomethyl substituent at the C2 position would almost certainly occupy the equatorial position. X-ray analysis would provide precise data on bond lengths, bond angles, and torsional angles, confirming this conformational preference and revealing details about intermolecular interactions, such as hydrogen bonding involving the N-H group, in the solid state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. For 2-(Bromomethyl)morpholine, this would involve modeling its formation or its subsequent reactions with nucleophiles. Researchers could identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers (activation energies) associated with these transition states, one could predict the feasibility and kinetics of different reaction pathways. For example, a common reaction would be a nucleophilic substitution at the brominated carbon; DFT could elucidate the energetics of an SN2-type mechanism, providing detailed geometric parameters of the transition state.

Analysis of Electronic Properties and Stability

The stability and reactivity of a molecule are governed by its electronic properties. DFT calculations can determine key electronic descriptors for this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's frontier orbitals. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. Such an analysis would likely highlight the electrophilic nature of the carbon atom bonded to the bromine.

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate molecular behavior.

Conformational Analysis and Stereochemical Prediction

The morpholine (B109124) ring is known to exist primarily in a chair conformation. For this compound, the bromomethyl substituent at the C2 position can adopt either an axial or an equatorial orientation. Molecular modeling techniques, such as potential energy surface scanning, could be used to determine the relative energies of these conformers. The calculations would predict the most stable conformation and the energy barrier for interconversion between them. This information is crucial as the conformation can significantly influence the molecule's reactivity and its interactions with other molecules.

Exploration of Synthetic Accessibility and Reaction Pathways

Computational tools can be used to explore and evaluate potential synthetic routes to a target molecule. For this compound, molecular modeling could be used to assess the viability of different synthetic strategies. By simulating reaction conditions and calculating reaction energies, chemists can screen for the most efficient and selective pathways before undertaking experimental work. This can help in identifying potential side reactions and optimizing conditions for higher yields, thus exploring the compound's synthetic accessibility from a theoretical standpoint.

Future Research Directions and Outlook in 2 Bromomethyl Morpholine Chemistry

Development of Novel Stereoselective Synthetic Pathways

While methods for the synthesis of morpholines exist, the future lies in the development of highly efficient and stereoselective pathways to access specific enantiomers of 2-(bromomethyl)morpholine and its derivatives. The control of stereochemistry is paramount in drug discovery, and new synthetic strategies are crucial for creating structurally precise molecules.

Future research will likely focus on:

Asymmetric Hydrogenation: Building on established methods for creating 2-substituted chiral morpholines, new catalyst systems, particularly those using rhodium and iridium complexes with chiral bisphosphine ligands, could provide more efficient and highly enantioselective routes to chiral precursors of this compound. organic-chemistry.org

Enzyme-Catalyzed Resolutions: The use of enzymes for the kinetic resolution of racemic intermediates offers a green and highly specific method to obtain enantiomerically pure compounds. nih.gov Exploring novel lipases and other hydrolases could broaden the scope of this technique for morpholine (B109124) derivatives.

Substrate-Controlled Diastereoselective Reactions: Designing syntheses that leverage the inherent stereochemistry of starting materials, such as amino acids or chiral amino alcohols, can provide reliable access to specific diastereomers. humanjournals.com Iron(III)-catalyzed diastereoselective synthesis from amino ethers and allylic alcohols is one such promising avenue. organic-chemistry.org

Copper-Promoted Oxyamination: The development of new copper(II)-promoted oxyamination reactions of alkenes presents a direct method for creating aminomethyl-functionalized morpholines with high levels of diastereoselectivity, which can be precursors to the target compound. nih.gov

| Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Uses chiral metal catalysts (e.g., Rh-bisphosphine) on unsaturated morpholine precursors. | High enantioselectivity (up to 99% ee), quantitative yields. | organic-chemistry.org |

| Enzymatic Resolution | Separation of racemic mixtures using stereospecific enzymes. | High specificity, environmentally friendly conditions. | nih.gov |

| Copper-Promoted Oxyamination | Intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene. | Direct entry to functionalized morpholines, good to excellent yields, high diastereoselectivity. | nih.gov |

Exploration of Untapped Reactivity Profiles

The bromomethyl group is a versatile functional handle, yet its full reactive potential within the morpholine scaffold remains underexplored. Current applications predominantly rely on its role as an electrophile in bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com Future work should investigate less conventional reaction pathways to generate novel molecular diversity.

Key areas for exploration include:

Organometallic Intermediate Formation: The conversion of the C-Br bond into an organometallic species, such as a Grignard or organolithium reagent, would invert the polarity of the functional carbon from electrophilic to nucleophilic. libretexts.org This would open up a vast array of subsequent reactions, including additions to carbonyls and other electrophiles, enabling the construction of complex C-C bonds. libretexts.org

Radical-Mediated Transformations: Initiation of radical reactions from the C-Br bond could lead to novel transformations. libretexts.org This could involve hydrogen abstraction, addition to double bonds, or participation in Minisci-type reactions to functionalize heteroaromatic systems. libretexts.orgnih.gov The reactivity-selectivity principle suggests that bromine radicals can be highly selective, offering precise control over reaction outcomes. youtube.com

Transition-Metal Catalyzed Cross-Coupling: While challenging for sp³-hybridized carbons, the development of new catalytic systems could enable Suzuki, Sonogashira, or Buchwald-Hartwig couplings directly at the bromomethyl position, providing efficient access to a wide range of substituted derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in efficiency, safety, and scalability. e3s-conferences.org Integrating the synthesis and derivatization of this compound into these modern systems is a critical future direction.

Flow Synthesis of the Morpholine Core: Developing robust flow protocols for the construction of the morpholine ring itself will enable safer handling of hazardous reagents and provide better control over reaction parameters like temperature and pressure, leading to higher yields and purity. youtube.comfrontiersin.org Photocatalytic methods are particularly well-suited for flow conditions. youtube.com

Automated Derivatization: Using an automated synthesis platform, this compound could be used as a central building block. nih.gov The platform could perform sequential reactions, such as SN2 substitutions with a library of nucleophiles, followed by in-line purification and analysis. This would dramatically accelerate the drug discovery process by rapidly generating libraries of related compounds for screening. youtube.com Such systems reduce manual operations, minimize waste, and shorten synthesis times significantly. youtube.comnih.gov

Design of Next-Generation Scaffolds for Chemical Innovation

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous FDA-approved drugs. libretexts.orgnih.govnih.govnih.gov The 2-(bromomethyl) group provides an ideal anchor point for elaborating this scaffold to create next-generation molecules with novel functions.

Future design strategies will focus on:

Bioisosteric Replacements and Scaffold Hopping: Using this compound to construct novel heterocyclic systems that are bioisosteres of known active compounds.

Foldamers and Oligomers: Employing this compound derivatives as monomers for the synthesis of artificial oligomers and foldamers, such as phosphorodiamidate morpholino oligomers (PMOs), which have applications as antisense agents. youtube.com

Fragment-Based Drug Discovery (FBDD): The morpholine-methyl unit derived from this compound is an excellent fragment for FBDD campaigns. The bromomethyl handle allows for the rapid elaboration of initial fragment hits into more potent lead compounds by linking to other molecular fragments.

Advanced Theoretical Prediction and Validation Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving significant resources. Applying these methods to this compound can accelerate the discovery of its new reactions and applications.

Future theoretical studies should include:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other computational methods to model the transition states and energy profiles of potential reactions. masterorganicchemistry.comresearchgate.net This can predict the feasibility of novel, unexplored reaction pathways, such as complex organometallic or radical reactions, and provide insight into stereochemical outcomes. nih.gov

Analysis of Non-Covalent Interactions: Understanding how the morpholine oxygen and nitrogen atoms influence the reactivity of the bromomethyl group through intramolecular interactions.

Virtual Screening and Docking Studies: Designing virtual libraries of derivatives based on the this compound scaffold and performing docking studies against biological targets to predict potential bioactivity. This can prioritize the synthesis of compounds with the highest likelihood of success.

| Computational Method | Application Area | Expected Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism and transition state analysis. | Prediction of reaction feasibility, kinetic barriers, and stereoselectivity. | masterorganicchemistry.com |

| G3(MP2)//B3LYP Composite Method | Calculation of thermochemical properties (e.g., bond dissociation enthalpies). | Understanding of compound stability and reactivity trends. | researchgate.net |

| Molecular Docking | Virtual screening of derivative libraries against protein targets. | Identification of potential bioactive compounds and prioritization for synthesis. | - |

Q & A

Q. What are the recommended methods for synthesizing 2-(Bromomethyl)morpholine in laboratory settings?

A common approach involves reacting (bromomethyl)potassium trifluoroborate with morpholine in tetrahydrofuran (THF) at 80°C for 1 hour, using potassium carbonate as a base. This method yields moderate to high purity when optimized for molar ratios (e.g., 1:1.05 morpholine to bromomethyl reagent) and purified via column chromatography . Alternative routes may include alkylation of morpholine with bromomethyl precursors under inert conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substitution patterns and morpholine ring integrity.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., expected m/z for C5H10BrNO: ~179.99).

- Melting Point Analysis: Reference values (71.5–73.5°C for structurally similar morpholine derivatives) .

- HPLC-UV: To quantify purity, particularly for detecting hydrolytic byproducts like morpholine or HBr .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use a fume hood to avoid inhalation of volatile brominated compounds.

- Storage: Under inert gas (argon/nitrogen) at -20°C to prevent moisture-induced degradation .

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

Advanced Research Questions

Q. What mechanistic considerations are critical when employing this compound in nucleophilic substitution reactions?

The bromine atom acts as a superior leaving group due to its high electronegativity. Steric hindrance from the morpholine ring may slow SN2 pathways, favoring SN1 mechanisms in polar solvents (e.g., DMF or DMSO). Computational studies (DFT) can model transition states to predict regioselectivity in alkylation reactions .

Q. How does the stability of this compound vary under different storage or reaction conditions?

Stability data from analogous compounds suggest:

- Thermal Stability: Decomposes above 100°C, releasing HBr.

- Hydrolytic Sensitivity: Rapid degradation in aqueous media (half-life <1 hour at pH 7). Stabilizers like molecular sieves or anhydrous salts (MgSO4) are recommended for reactions in polar solvents .

Q. What role does this compound play in polymer functionalization or material science applications?

The bromomethyl group enables covalent bonding to nucleophilic sites (e.g., amines, thiols) in polymers. For example:

- Conductive Polymers: Introduce morpholine moieties to enhance solubility or ionic conductivity.

- Surface Modification: Graft onto silica nanoparticles for pH-responsive drug delivery systems. Reaction efficiency can be monitored via FT-IR or XPS .

Methodological Notes

- Contradictions in Data: Limited direct data on this compound exist; values for analogs (e.g., 4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine) are extrapolated .

- Advanced Applications: Explore cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts to functionalize the bromomethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.